molecular formula C25H25N5O4S B2684893 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021216-07-8

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Katalognummer: B2684893
CAS-Nummer: 1021216-07-8
Molekulargewicht: 491.57
InChI-Schlüssel: YUVGSHNBMNOTRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H25N5O4S and its molecular weight is 491.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of the compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of the cell and regulating neuronal excitability.

Mode of Action

The compound this compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Pharmacokinetics

It has been noted that compounds in this series display improved metabolic stability over prototypical urea-based compounds .

Biologische Aktivität

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for various pharmacological properties, including anticancer and ion channel modulation activities.

Chemical Structure and Properties

The compound's structure comprises several functional groups that contribute to its biological activity:

  • Dioxidotetrahydrothiophenyl Group : This moiety may enhance the compound's interaction with biological targets.
  • Methoxyphenyl Group : Known for its role in modulating lipophilicity and enhancing bioavailability.
  • Pyrazolo[3,4-b]pyridine Core : This core structure is associated with diverse biological activities.

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to arrest the cell cycle and induce apoptosis in various cancer cell lines such as MCF7 and HCT116. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle progression.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF7TBDInhibits CDK2/9
9a (similar derivative)HCT116TBDInduces apoptosis

Ion Channel Modulation

The compound's unique structural features suggest potential selectivity for G protein-coupled inwardly rectifying potassium (GIRK) channels. This selectivity is critical as it may lead to therapeutic applications in conditions like cardiac arrhythmias or neurological disorders.

Case Studies

A recent study explored the synthesis and biological evaluation of various pyrazolo[3,4-b]pyridine derivatives. The findings indicated that modifications around the pyrazole core significantly influenced the anticancer activity. For example:

  • Compound 9a : Showed high potency against cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics.
  • Compound 14g : Demonstrated enhanced apoptosis induction compared to other derivatives.

These results underscore the importance of structural modifications in enhancing biological activity.

Research Findings

Research has consistently demonstrated that the presence of specific substituents on the pyrazolo[3,4-b]pyridine scaffold can lead to increased potency against cancer cells. Moreover, docking studies have revealed essential interactions between these compounds and their biological targets, providing insights into their mechanism of action.

Summary of Findings

  • Anticancer Efficacy : Strong activity against multiple cancer cell lines.
  • Mechanism : Inhibition of key enzymes involved in cell cycle regulation.
  • Selectivity : Potential for targeted modulation of ion channels.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-b]pyridine scaffold, which is known for its versatility in drug design. The synthesis typically involves multi-step reactions that may include:

  • Formation of the Pyrazolo[3,4-b]pyridine Core : This can be achieved through condensation reactions involving appropriate precursors.
  • Functionalization : Various substituents can be introduced at different positions on the pyrazole ring to enhance biological activity or modify pharmacokinetic properties.

The synthesis pathway often involves the use of reagents like pyridine derivatives and other electrophiles to create the desired molecular structure .

Research has indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant biological activities, including:

  • Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For example, certain pyrazolo[3,4-b]pyridines demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Potassium Channel Activation : A series of derivatives have been identified as novel activators of G protein-gated inwardly rectifying potassium channels (GIRK1/2), which play crucial roles in various physiological processes .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Anticancer Activity : A study reported that specific derivatives of pyrazolo[3,4-b]pyridines exhibited potent anticancer activity against HeLa cells with an IC50 value of 2.59 µM . This suggests that modifications to the core structure can lead to significant improvements in efficacy.
  • GIRK Channel Modulation : Research into novel acetamide ethers derived from this compound revealed their ability to activate GIRK channels with nanomolar potency. These findings indicate potential applications in treating conditions related to potassium channel dysfunction .

Eigenschaften

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-16-23-21(25(31)27-14-17-5-4-9-26-13-17)12-22(18-6-3-7-20(11-18)34-2)28-24(23)30(29-16)19-8-10-35(32,33)15-19/h3-7,9,11-13,19H,8,10,14-15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVGSHNBMNOTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCC4=CN=CC=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.